molecular formula C15H19NO6 B176894 (R)-beta-[[(Tert-butoxy)carbonyl]amino]-1,3-benzodioxole-5-propanoic acid CAS No. 162240-68-8

(R)-beta-[[(Tert-butoxy)carbonyl]amino]-1,3-benzodioxole-5-propanoic acid

Cat. No.: B176894
CAS No.: 162240-68-8
M. Wt: 309.31 g/mol
InChI Key: UOQWIQGAZKFCDC-SNVBAGLBSA-N
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Description

®-beta-[[(Tert-butoxy)carbonyl]amino]-1,3-benzodioxole-5-propanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative This compound is commonly used in organic synthesis, particularly in the protection of amine groups during peptide synthesis

Future Directions

The use of Boc-protected amino acid ionic liquids (Boc-AAILs), such as “®-beta-[[(Tert-butoxy)carbonyl]amino]-1,3-benzodioxole-5-propanoic acid”, has been explored in dipeptide synthesis . The Boc-AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents . This suggests potential future directions in peptide synthesis using Boc-AAILs.

Mechanism of Action

Target of Action

The tert-butoxycarbonyl (boc) group is commonly used in organic synthesis as a protecting group for amines . This suggests that the compound may interact with amines in biological systems.

Mode of Action

The compound contains a Boc group, which can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . This suggests that the compound may interact with its targets through the addition and removal of the Boc group.

Pharmacokinetics

The boc group is known to be stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis , which suggests that the compound may have good stability and bioavailability.

Action Environment

The stability of the boc group to nucleophilic reagents, hydrogenolysis, and base hydrolysis suggests that the compound may be stable under a variety of environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-beta-[[(Tert-butoxy)carbonyl]amino]-1,3-benzodioxole-5-propanoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction can be carried out in various solvents, including acetonitrile, tetrahydrofuran (THF), or a biphasic mixture of chloroform and aqueous sodium bicarbonate .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

®-beta-[[(Tert-butoxy)carbonyl]amino]-1,3-benzodioxole-5-propanoic acid undergoes various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized under specific conditions.

    Reduction: The compound can be reduced to remove the Boc protecting group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Oxidized derivatives of the benzodioxole ring.

    Reduction: The free amine after Boc deprotection.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

®-beta-[[(Tert-butoxy)carbonyl]amino]-1,3-benzodioxole-5-propanoic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-beta-[[(Tert-butoxy)carbonyl]amino]-1,3-benzodioxole-5-propanoic acid is unique due to the presence of the benzodioxole moiety, which imparts distinct chemical properties and potential applications. Its use as a Boc-protected amino acid derivative makes it valuable in peptide synthesis and other organic transformations.

Properties

IUPAC Name

(3R)-3-(1,3-benzodioxol-5-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO6/c1-15(2,3)22-14(19)16-10(7-13(17)18)9-4-5-11-12(6-9)21-8-20-11/h4-6,10H,7-8H2,1-3H3,(H,16,19)(H,17,18)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOQWIQGAZKFCDC-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC2=C(C=C1)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC2=C(C=C1)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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